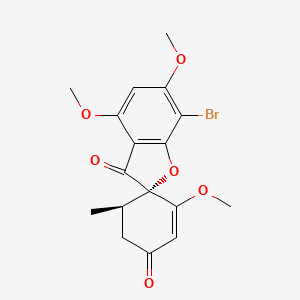

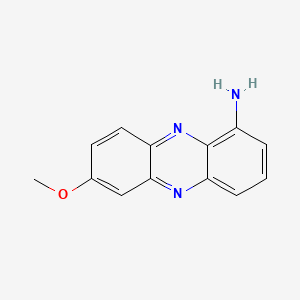

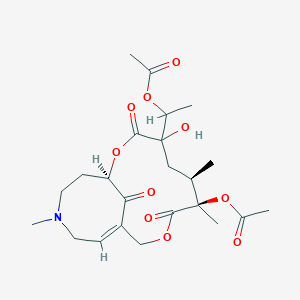

![molecular formula C9H7N3 B579418 4H-Imidazo[1,5-a]benzimidazole CAS No. 16151-99-8](/img/structure/B579418.png)

4H-Imidazo[1,5-a]benzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4H-Imidazo[1,5-a]benzimidazole is a type of heterocyclic compound that contains both imidazole and benzimidazole rings . These compounds have been synthesized via a one-pot reaction using PEG-400 as a green solvent in the first step and butan-1-ol in the second step . They have been found to exhibit diverse bioactivities, making them of significant interest in medicinal chemistry .

Synthesis Analysis

The synthesis of 4H-Imidazo[1,5-a]benzimidazole involves a one-pot reaction using PEG-400 as a green solvent in the first step and butan-1-ol in the second step . The structures of the synthesized compounds have been confirmed by spectral data, including IR, 1H and 13C NMR, and mass spectra .Molecular Structure Analysis

The molecular structure of 4H-Imidazo[1,5-a]benzimidazole is complex due to the presence of both imidazole and benzimidazole rings . Despite being small, it has a unique chemical complexity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4H-Imidazo[1,5-a]benzimidazole include a one-pot reaction using PEG-400 as a green solvent in the first step and butan-1-ol in the second step . The structures of the synthesized compounds have been confirmed by spectral data, including IR, 1H and 13C NMR, and mass spectra .科学的研究の応用

Antiviral and Antitumor Applications : Derivatives of benzimidazole, including those similar to 4H-Imidazo[1,5-a]benzimidazole, have been studied for their potential antiviral, antitumor, antimicrobial, antisecretory, cytostatic, antihistamine, and antiulcer actions. These compounds also serve as initial substances for new drug synthesis (Pankina, Koval, Korotkikh, & Smolyar, 2013).

Human Rhinovirus Inhibitors : Imidazo[1,2-a]pyridines, structurally related to benzimidazoles, were designed and prepared as antirhinovirus agents. These compounds have shown promising results in inhibiting human rhinovirus (Hamdouchi et al., 1999).

Anti-Tuberculosis Activity : New derivatives of imidazo[2,1-b][1,3,4]thiadiazole-benzimidazole have been synthesized and evaluated for their anti-tuberculosis activity. Some of these compounds exhibited potent activity against Mycobacterium tuberculosis (Ramprasad et al., 2015).

Serotonin (5-HT3) Receptor Antagonists : Fused imidazole derivatives, including tetrahydroimidazo[1,5-a]pyridine, were evaluated as serotonin (5-HT3) receptor antagonists. These compounds may be useful for treating irritable bowel syndrome and nausea associated with cancer chemotherapy (Ohta et al., 1996).

Antimicrobial Agents : Various derivatives of benzimidazole, including imidazo[2,1-b]1,3,4-thiadiazoles, have been synthesized and evaluated for their antimicrobial properties (Ashour et al., 1990).

Synthesis of Complex Heterocyclic Systems : 4H-Imidazo[1,5-a]benzimidazole derivatives are used in the synthesis of complex heterocyclic systems like imidazo[2,1-b][1,3]benzothiazoles and 9H-imidazo[1,2-a][1,3]benzimidazoles, which have potential applications in various fields of chemistry and pharmacology (Adib et al., 2008).

作用機序

While the specific mechanism of action for 4H-Imidazo[1,5-a]benzimidazole is not explicitly mentioned in the retrieved papers, imidazole-based compounds are known to play crucial roles in numerous disease conditions . They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

将来の方向性

The future directions for 4H-Imidazo[1,5-a]benzimidazole research could involve further exploration of its bioactivities and potential therapeutic applications . The insights drawn from these studies would help design better potent analogs in the future . Additionally, the development of greener and more efficient synthesis methods could also be a focus of future research .

特性

IUPAC Name |

4H-imidazo[1,5-a]benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c1-2-4-8-7(3-1)11-9-5-10-6-12(8)9/h1-6,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSDVEAQZJUDROX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=CN=CN23 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50663563 |

Source

|

| Record name | 4H-Imidazo[1,5-a]benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50663563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16151-99-8 |

Source

|

| Record name | 4H-Imidazo[1,5-a]benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50663563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

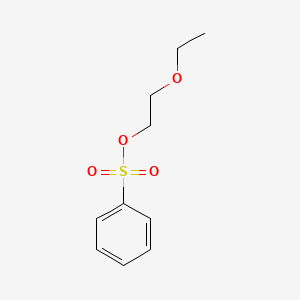

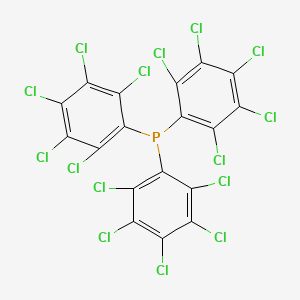

![Ethyl 2-[(2-methoxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B579346.png)